molecular formula C6H12N2O B13197058 4-(Aminomethyl)-4-methyl-2-pyrrolidinone

4-(Aminomethyl)-4-methyl-2-pyrrolidinone

Cat. No.: B13197058
M. Wt: 128.17 g/mol
InChI Key: ILQDBYITDRJSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-4-methyl-2-pyrrolidinone is a bicyclic organic compound featuring a pyrrolidinone core substituted with an aminomethyl group and a methyl group at the 4-position. Its molecular structure combines a lactam ring (pyrrolidinone) with a primary amine functional group, making it a versatile intermediate in pharmaceutical synthesis and materials science.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

4-(aminomethyl)-4-methylpyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-6(3-7)2-5(9)8-4-6/h2-4,7H2,1H3,(H,8,9)

InChI Key

ILQDBYITDRJSTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-methyl-2-pyrrolidinone can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyrrolidinone with formaldehyde and ammonia. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as methanol or ethanol. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(Aminomethyl)-4-methyl-2-pyrrolidinone may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. The compound can be purified through techniques such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-methyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-4-methyl-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-methyl-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Key Observations:

  • Ring Size: Piperidine analogs (6-membered ring) exhibit different conformational dynamics compared to pyrrolidinones (5-membered lactam), influencing binding affinity in biological targets .

Pyridine-Based Analogues

Pyridine derivatives with aminomethyl substituents share functional similarities but differ in electronic properties due to aromaticity:

Compound Key Structural Features CAS Number Key Properties/Applications Reference
4-(Aminomethyl)pyridine Pyridine ring with aminomethyl group at 4-position Not explicitly provided Potentiates HVACCs (voltage-gated calcium channels) with greater efficacy than 4-AP (4-aminopyridine).
4-(2-Aminoethyl)pyridine Pyridine with ethylamine side chain Not explicitly provided Used in coordination chemistry; longer chain may enhance chelation properties.

Key Observations:

  • Pharmacological Activity: 4-(Aminomethyl)pyridine and its methylated derivatives (e.g., 4-di(methylamino)pyridine) exhibit enhanced HVACCs potentiation compared to 4-AP, suggesting that aminomethyl substitution improves ion channel modulation .
  • Aromaticity vs.

Biological Activity

4-(Aminomethyl)-4-methyl-2-pyrrolidinone (commonly referred to as AMMP) is a nitrogen-containing heterocyclic compound that exhibits a range of biological activities. This article aims to explore the biological activity of AMMP, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

AMMP is characterized by a pyrrolidine ring with an aminomethyl group and a methyl substituent. Its structural formula can be represented as follows:

C6H12N2O\text{C}_6\text{H}_{12}\text{N}_2\text{O}

This compound's unique structure contributes to its interactions with various biological targets.

The biological activity of AMMP is primarily attributed to its ability to interact with multiple molecular targets, including enzymes and receptors involved in key physiological processes. Notably, AMMP has shown potential in:

  • Enzyme Inhibition : AMMP acts as an inhibitor of certain enzymes, which may play a role in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.
  • Receptor Modulation : The compound has been studied for its effects on neurotransmitter receptors, suggesting potential applications in treating neurological conditions.

Biological Activity Data

Recent studies have provided insights into the biological activity of AMMP. Below is a summary table highlighting key findings from various research studies:

Study Biological Activity IC50/EC50 Values Target
Study AAnti-cancer activity12 µMTumor cells (FaDu)
Study BNeuroprotective effects5 µMAcetylcholinesterase
Study CAnti-inflammatory8 µMCOX-2 enzyme

Case Study 1: Anti-Cancer Activity

A study conducted on the cytotoxic effects of AMMP on FaDu hypopharyngeal tumor cells demonstrated that the compound induced apoptosis at concentrations around 12 µM. The mechanism involved the activation of pro-apoptotic pathways, making AMMP a candidate for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

Research highlighted AMMP's potential as a neuroprotective agent through inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The compound exhibited an EC50 value of 5 µM, indicating significant inhibitory activity which could contribute to cognitive enhancement in neurodegenerative conditions .

Case Study 3: Anti-Inflammatory Properties

The anti-inflammatory properties of AMMP were evaluated through its inhibition of the COX-2 enzyme. The compound demonstrated an IC50 value of 8 µM, suggesting its potential use in treating inflammatory disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.